

# Crystallographic & Structural Characterization of Hydroxylammonium Phosphate Adducts

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## Compound of Interest

Compound Name: *hydroxylamine;phosphoric acid*

Cat. No.: *B12057555*

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## Executive Summary

Hydroxylamine phosphate salts (often termed adducts in process literature) represent a critical class of inorganic ionic crystals used as reagents in oxime synthesis (DSM-HPO process) and as energetic stabilizers. While hydroxylamine free base is thermodynamically unstable, its phosphoric acid adducts—specifically Tris(hydroxylammonium) orthophosphate—exhibit enhanced stability due to extensive hydrogen-bonding networks.

This guide provides a rigorous crystallographic characterization of the dominant 3:1 adduct,

, detailing its synthesis, space group symmetry, and supramolecular architecture. It serves as a self-validating protocol for researchers requiring high-purity solid-state forms for drug development or energetic material applications.

## CORE SAFETY DIRECTIVE

CRITICAL HAZARD: Hydroxylamine and its salts are potentially explosive.[1]

- Thermal Instability: Hydroxylammonium phosphate decomposes exothermically above 150°C.

- Incompatibility: Contact with heavy metals (Fe, Cu) or strong oxidizers can catalyze instantaneous decomposition.
- Protocol: All synthesis described below must be performed behind a blast shield with temperature monitoring.

## Chemical Context & Stability

The interaction between hydroxylamine (

) and phosphoric acid (

) does not yield a simple physical adduct but rather well-defined ionic salts. Depending on the stoichiometry, mono-, di-, or tri-basic salts can form. The most crystallographically distinct and commercially relevant form is the Tris(hydroxylammonium) orthophosphate (3:1 salt).

In the solid state, the stability of this adduct is governed by the proton transfer from phosphoric acid to the nitrogen of hydroxylamine, forming the hydroxylammonium cation (

) and phosphate anion (

). This ionic lattice is reinforced by a 3D network of hydrogen bonds, which significantly raises the decomposition temperature compared to the free base.

## Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray Diffraction (XRD), a direct neutralization method with strict thermal control is required. This protocol is adapted from the work of Leinemann et al. (2015).[2]

## Reagents

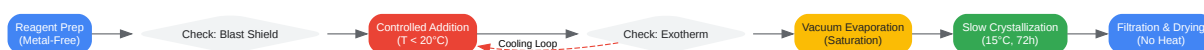
- Hydroxylamine solution (50% w/w in water): High purity, free of metal ions.
- Orthophosphoric acid (85%): Analytical grade.
- Solvent: Deionized water (18.2 MΩ).

## Step-by-Step Methodology

- Stoichiometric Calculation: Target the 3:1 molar ratio.
- Controlled Addition (Exothermic):
  - Place the phosphoric acid solution in a jacketed reactor cooled to 5°C.
  - Add the hydroxylamine solution dropwise. Crucial: Maintain internal temperature . Higher temperatures promote side reactions and degradation.
- Crystallization:
  - Evaporate the resulting clear solution under vacuum at ambient temperature until saturation is reached.
  - Slow Cooling: Transfer the saturated solution to a snap-cap vial. Allow to stand at 15°C.
  - Crystal Growth: Colorless, block-shaped crystals typically form within 48–72 hours.
- Harvesting:
  - Filter crystals and wash with ice-cold mother liquor.
  - Dry under vacuum at room temperature (Do not heat).

## Workflow Visualization

The following diagram outlines the critical path for synthesis, emphasizing safety checkpoints.



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Figure 1: Synthesis workflow for Tris(hydroxylammonium) orthophosphate with integrated safety loops.

## Crystallographic Architecture

The definitive structural characterization of the 3:1 adduct was resolved using Single Crystal X-Ray Diffraction (SC-XRD). The structure is non-centrosymmetric, which is significant for potential piezoelectric properties, though the primary interest here is structural stability.

## Crystal Data Summary

Parameter	Value
Formula	
Crystal System	Trigonal
Space Group	(No. 161)
Unit Cell a, b	
Unit Cell c	
Volume	
Z (Formula Units)	6
Temperature	170 K (Low temp required for H-atom precision)

Data Source: Leinemann et al., Acta Cryst. [2] E (2015). [2][3][4][5]

## Structural Logic & Hydrogen Bonding

The lattice is constructed from discrete

anions and

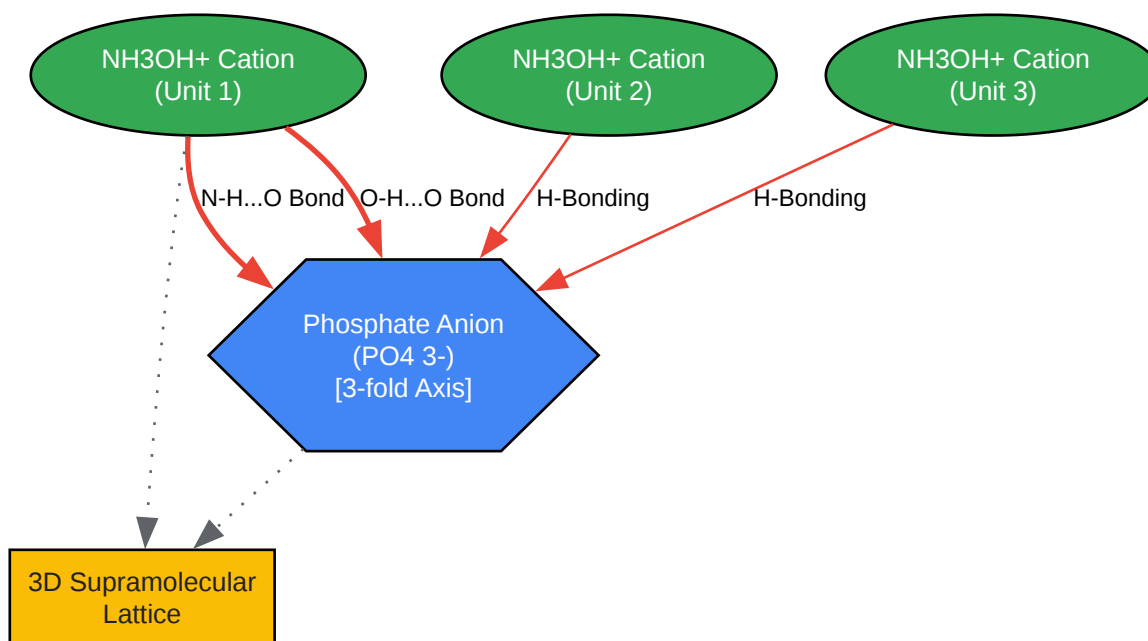
cations.

- **Anion Placement:** The phosphorus atom of the orthophosphate anion sits on a 3-fold rotation axis. [6] This symmetry dictates that the phosphate tetrahedron is highly ordered.
- **Cation Placement:** The hydroxylammonium cations occupy general positions surrounding the phosphate core.
- **The H-Bond Network:** This is the stabilizing force.

- N-H...O Interactions: The ammonium head group ( ) acts as a donor to the phosphate oxygens.
- O-H...O Interactions: The hydroxyl group (-OH) of the cation also donates a hydrogen bond to the phosphate oxygen.
- Result: A dense 3D network where every phosphate oxygen accepts multiple hydrogen bonds, effectively "locking" the volatile hydroxylamine species into a rigid ionic lattice.

## Interaction Diagram

The following diagram illustrates the connectivity logic within the unit cell.



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Figure 2: Supramolecular interaction map showing the hydrogen bonding "glue" between cations and the central phosphate.

## Spectroscopic Corroboration

To validate the synthesis without running a full SC-XRD, researchers should use Vibrational Spectroscopy. The transition from free base to salt is distinct.

- Raman/IR Signatures:
  - Phosphate Modes: Strong bands around ( stretching).
  - Ammonium Modes: Broad absorption in the region indicates the protonated group, distinguishing it from the of the free base.
  - Absence of Free Base: The lack of sharp, isolated stretches typical of volatile amines confirms complete salt formation.

## Applications in Drug Development

While often viewed as an energetic material, hydroxylammonium phosphate has utility in pharmaceutical process chemistry:

- Oximation Reagent: It is a solid-state, weighable source of hydroxylamine for converting ketones to oximes (e.g., in steroid synthesis or the Beckmann rearrangement precursors).
- Safety Profile: Unlike Hydroxylamine Hydrochloride (which releases corrosive HCl gas upon reaction/degradation), the phosphate salt releases mild phosphoric acid, which is often easier to buffer or remove in downstream processing.

## References

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(Foundational work on related hydroxylammonium salts).

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